Fmoc-Lys(Dabsyl)-OH

Description

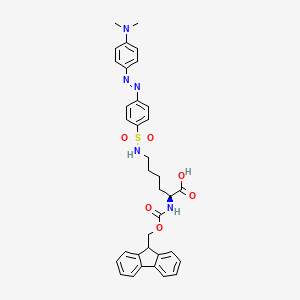

Fmoc-Lys(Dabsyl)-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

- Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position, which is base-labile and removable via piperidine treatment.

- Dabsyl (4-dimethylaminoazobenzene-4'-sulfonyl) group at the ε-amino position of lysine. Dabsyl is a fluorescent sulfonamide-based protecting group that aids in monitoring reaction progress via UV-Vis or fluorescence spectroscopy.

Its primary applications include:

Properties

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXHLQIVBKYKV-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabsyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the lysine residue to a resin. The Fmoc group is then introduced to protect the N-terminus of the lysine. The dabsyl group is attached to the side chain of the lysine through a coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Dabsyl)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of the dabsyl group to the lysine side chain.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimide-based coupling reagents such as HBTU or DIC.

Substitution: Dabsyl chloride in the presence of a base.

Major Products Formed:

Deprotected Lysine: Lysine with the Fmoc group removed.

Peptide Chains: Extended peptide chains formed through coupling reactions.

Dabsylated Lysine: Lysine with the dabsyl group attached.

Scientific Research Applications

Synthesis Techniques

The synthesis of Fmoc-Lys(Dabsyl)-OH typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of lysine during the coupling process. The Dabsyl group acts as a fluorophore and quencher, making it suitable for fluorescence resonance energy transfer (FRET) applications.

Fluorescence Resonance Energy Transfer (FRET)

This compound is utilized in FRET-based assays to study protein interactions and enzymatic activities. The Dabsyl moiety can quench the fluorescence of nearby fluorophores, allowing researchers to monitor conformational changes in proteins or peptides.

Peptide Synthesis

This compound is integral in synthesizing complex peptides and proteins. The Fmoc protecting group allows for selective deprotection and subsequent coupling with other amino acids, enabling the construction of diverse peptide sequences.

Cancer Research

This compound has been employed in developing dual-functional probes for cancer imaging. For instance, it can be incorporated into peptides designed to target specific cancer biomarkers, facilitating imaging and therapeutic applications.

Drug Development

The compound plays a role in drug development by serving as a building block for creating peptide-based therapeutics. Its unique properties enhance the solubility and stability of peptides, which is crucial for their efficacy in biological systems.

Case Study 1: FRET Peptide Substrates

A study demonstrated the successful incorporation of this compound into triple-helical peptide substrates for protease activity assays. The resulting substrates exhibited enhanced sensitivity compared to traditional methods, enabling more accurate measurements of protease activity in biological samples .

Case Study 2: Cancer Imaging Probes

In another research project, this compound was used to synthesize a dual-functional probe for folic acid-targeted cancer imaging. The probe showed promising results in selectively targeting cancer cells while minimizing off-target effects, highlighting its potential for clinical applications .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-Lys(Dabsyl)-OH in FRET assays involves the quenching of fluorescence by the dabsyl group. When the peptide substrate is cleaved by a protease, the quencher is separated from the fluorophore, resulting in an increase in fluorescence intensity .

Molecular Targets and Pathways: The primary molecular targets of this compound are proteases. The compound is designed to be cleaved by specific proteases, allowing for the study of protease activity and inhibition .

Comparison with Similar Compounds

Fmoc-Lys(Dansyl)-OH

- Protecting Group: Dansyl (5-dimethylaminonaphthalene-1-sulfonyl).

- Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid, TFA).

- Key Features :

- Strong fluorescence emission at ~500 nm, ideal for tracking peptide assembly.

- Soluble in DMSO and DMF, similar to Fmoc-Lys(Dabsyl)-OH.

- Applications : Fluorescent labeling in peptide synthesis and protease activity assays.

- Limitations : Dansyl’s fluorescence is pH-sensitive, whereas Dabsyl offers broader pH stability .

Fmoc-Lys(Boc)-OH

- Protecting Group : Boc (tert-butyloxycarbonyl).

- Deprotection : Acid-labile (removed with TFA).

- Key Features: Standard in SPPS for orthogonal protection. Non-fluorescent, limiting its utility in reaction monitoring.

- Applications : General peptide synthesis, particularly for lysine-rich sequences.

- Performance : Higher yield (84–94%) in dendrimer synthesis compared to Dabsyl derivatives due to Boc’s stability under basic conditions .

Fmoc-Lys(Dde)-OH

- Protecting Group : Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl).

- Deprotection : Orthogonal removal with hydrazine.

- Key Features :

- Enables selective side-chain modification without disturbing Fmoc groups.

- Used in glycopeptide and biotinylated peptide synthesis.

- Applications : Site-specific conjugation (e.g., biotinylation in ACE2 inhibitors) .

Fmoc-Lys(Acyl)-OH Derivatives

- Protecting Groups: Octanoyl, decanoyl, lauroyl, etc. ().

- Deprotection : Stable under SPPS conditions; often retained in final products.

- Key Features :

- Introduce lipophilicity to peptides, enhancing membrane permeability.

- Used in antimicrobial peptides and drug delivery systems.

- Contrast with Dabsyl : Functional rather than analytical; lacks fluorescence .

Data Tables

Table 1: Comparison of Key Properties

Critical Analysis of Evidence

- Orthogonality : Fmoc-Lys(Dde)-OH and Fmoc-Lys(Boc)-OH are preferred for multi-step syntheses due to their orthogonal deprotection .

- Functional vs. Analytical: Acylated lysines (e.g., octanoyl) modify bioactivity, while Dabsyl/Dansyl derivatives serve analytical roles .

- Contradictions : Boc groups are stable under Fmoc deprotection (piperidine), but Dabsyl may require harsher acids, risking premature cleavage.

Biological Activity

Fmoc-Lys(Dabcyl)-OH, a derivative of lysine, incorporates a Dabcyl fluorophore, making it a valuable compound in biochemical research. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The structure features the Fmoc protecting group, which is crucial for solid-phase peptide synthesis (SPPS), and the Dabcyl moiety, which serves as a fluorescence quencher. This unique configuration allows for real-time monitoring of molecular interactions through fluorescence resonance energy transfer (FRET) techniques.

Biological Activity

Fmoc-Lys(Dabcyl)-OH is primarily used in studies involving protein-protein interactions and enzyme activity assays. Its biological activity can be attributed to the following properties:

- Fluorescence Quenching : The Dabcyl group effectively quenches fluorescence emitted from nearby fluorophores, enabling sensitive detection of molecular interactions.

- Peptide Synthesis : It can be incorporated into peptides at specific positions, facilitating the study of dynamic processes in biological systems.

Synthesis Methods

The synthesis of Fmoc-Lys(Dabcyl)-OH typically involves several steps:

- Protection of Lysine : The lysine amino group is protected using the Fmoc group.

- Coupling with Dabcyl Chloride : The protected lysine is then reacted with Dabcyl chloride to form the final product.

- Purification : The compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Applications

Fmoc-Lys(Dabcyl)-OH has several significant applications in biological research:

- Fluorescence-Based Assays : Utilized in enzyme assays where the interaction of peptides with proteases can be monitored through changes in fluorescence.

- FRET Studies : Commonly employed in FRET pairs with other fluorophores (e.g., EDANS) to study conformational changes in proteins or peptides.

- Real-Time Monitoring : Enables researchers to observe interactions and reactions as they occur, providing insights into kinetics and mechanisms.

Case Studies and Research Findings

Several studies highlight the effectiveness of Fmoc-Lys(Dabcyl)-OH in various applications:

- FRET Peptide Substrates :

- Cancer Imaging Probes :

- Self-Assembly Studies :

Summary Table of Comparisons

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(Dabcyl)-OH | Contains Dabcyl fluorophore | Used primarily for fluorescence applications |

| Fmoc-Lys(EDANS)-OH | Contains EDANS fluorophore | Commonly used for FRET studies |

| Fmoc-Lys(Biotin)-OH | Incorporates biotin | Facilitates peptide detection via avidin binding |

Q & A

Basic: What is the standard synthetic route for Fmoc-Lys(Dabsyl)-OH, and how does it ensure regioselective protection?

This compound is synthesized by reacting Fmoc-protected lysine with dabsyl chloride under controlled alkaline conditions (e.g., in the presence of diisopropylethylamine). The ε-amino group of lysine is selectively derivatized due to its higher nucleophilicity compared to the α-amino group, which is blocked by the Fmoc group. Purification via reversed-phase HPLC ensures removal of unreacted dabsyl chloride and by-products, achieving ≥95% purity .

Basic: How should this compound be stored to prevent degradation, and what analytical methods validate its stability?

Store the compound as a lyophilized powder at -20°C in moisture-free, airtight containers. Stability is validated via:

- HPLC : Monitor retention time shifts or new peaks indicating hydrolysis of the dabsyl group.

- Mass spectrometry (MS) : Confirm molecular weight integrity (expected [M+H]+: ~600–650 Da range).

Avoid prolonged exposure to light, as the dabsyl chromophore is UV-sensitive .

Advanced: How can researchers resolve contradictions in mass spectrometry data indicating incomplete coupling during peptide synthesis?

If MS reveals unmodified lysine residues (e.g., missing dabsyl group):

Optimize coupling conditions : Use a 2–4-fold molar excess of dabsyl chloride and extend reaction time to 2–4 hours.

Monitor pH : Maintain pH 8–9 with DIEA to enhance nucleophilicity of the ε-amino group.

Secondary validation : Perform Edman degradation or MALDI-TOF to confirm side-chain modification .

Advanced: What experimental design considerations are critical when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Orthogonal protection : Use Fmoc for α-amino and dabsyl for ε-amino groups to enable selective deprotection.

- Solvent compatibility : Dissolve in DMF or NMP (not DMSO, which may prematurely cleave Fmoc).

- Coupling monitoring : Employ Kaiser or chloranil tests to verify lysine side-chain reactivity after Fmoc deprotection .

Advanced: How does the steric bulk of the dabsyl group influence peptide conformational studies, and how can this be mitigated?

The dabsyl group’s aromatic structure may restrict backbone flexibility, altering peptide secondary structures (e.g., α-helix to β-sheet transitions). Mitigation strategies:

- Truncated analogs : Replace dabsyl with smaller chromophores (e.g., dansyl) for comparative studies.

- Molecular dynamics (MD) simulations : Predict steric clashes before synthesis .

Methodological: What protocols ensure accurate quantification of this compound in complex mixtures?

- UV-Vis spectroscopy : Leverage the dabsyl group’s absorbance at 450–470 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹).

- Calibration curve : Prepare in the same solvent as the sample to avoid matrix effects.

- Internal standard : Use a structurally similar compound (e.g., Fmoc-Lys(Boc)-OH) to correct for recovery losses .

Methodological: How can researchers troubleshoot low yields in this compound-mediated fluorescent labeling of peptides?

Common issues and solutions:

- Insufficient activation : Pre-activate with HBTU/Oxyma Pure in DMF for 5 minutes before coupling.

- Solubility issues : Add 10% (v/v) CH₃CN to improve reagent dispersion.

- Side reactions : Quench excess dabsyl chloride with 0.1 M Tris-HCl (pH 7.5) post-reaction .

Ecological/Safety: What disposal protocols are recommended for this compound waste, and what environmental risks exist?

- Incinerate in a certified chemical waste facility with afterburners to degrade aromatic by-products.

- Avoid aqueous disposal : The dabsyl group’s hydrophobicity may lead to bioaccumulation in aquatic systems. No PBT/vPvB data exists, so treat as precautionary hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.